5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
- This compound belongs to the oxazole class and features a benzothiophene ring fused with an oxazole ring.
- The presence of a chlorophenyl group and an ethylcarbamoyl substituent adds complexity to its structure.
- It exhibits potential biological activity due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes: One synthetic approach involves the coupling of a chlorophenylboronic acid with an ethylcarbamoyl-substituted oxazole precursor.
Reaction Conditions: The specific reaction conditions and reagents used in this synthesis would depend on the chosen protocol.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidants (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., Grignard reagents) could be employed.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal therapeutic applications.
Medicine: Preliminary studies may assess its pharmacological properties, toxicity, and potential as a drug candidate.
Industry: Its use in materials science (e.g., polymers, liquid crystals) or as a ligand in catalysis warrants exploration.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., proteins, nucleic acids).
- Pathways affected could include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other oxazole-containing compounds, such as 3-chloro-5-(ethylcarbamoyl)phenylboronic acid, may share structural features.
Uniqueness: Highlight its distinctiveness—perhaps its combination of a benzothiophene core, chlorophenyl group, and oxazole ring sets it apart.
Properties
Molecular Formula |
C21H20ClN3O3S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-23-20(27)18-14-5-3-4-6-17(14)29-21(18)24-19(26)15-11-16(28-25-15)12-7-9-13(22)10-8-12/h7-11H,2-6H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
NIYABTSGXPYUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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